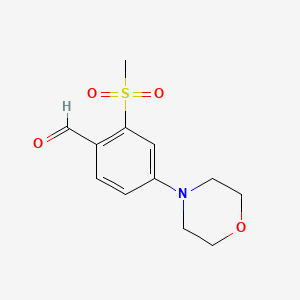

3'-Methanesulfonyl-biphenyl-4-carboxylic acid

Descripción general

Descripción

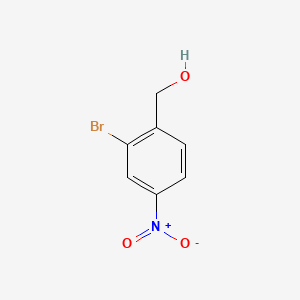

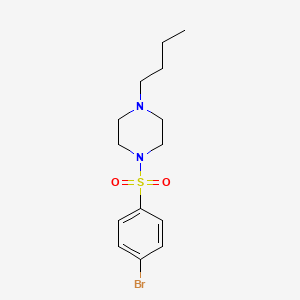

3’-Methanesulfonyl-biphenyl-4-carboxylic acid, also known as 3’-(Methylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid, has the molecular formula C14H12O4S . It has a molecular weight of 276.31 .

Molecular Structure Analysis

The molecular structure of 3’-Methanesulfonyl-biphenyl-4-carboxylic acid consists of a biphenyl core with a carboxylic acid group at the 4-position and a methanesulfonyl group at the 3’-position . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

3’-Methanesulfonyl-biphenyl-4-carboxylic acid: is utilized as an active pharmaceutical intermediate . This role is crucial in the synthesis of various drugs, where it may be involved in the formation of the core structure or modification of existing pharmaceutical compounds to enhance their efficacy or reduce side effects.

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the transition metals used in the reaction.

Mode of Action

In the context of the sm cross-coupling reaction, the compound likely interacts with the transition metal catalyst and other reactants to form new carbon-carbon bonds .

Biochemical Pathways

The compound’s involvement in the sm cross-coupling reaction suggests it plays a role in the synthesis of complex organic molecules .

Result of Action

Its role in the sm cross-coupling reaction suggests it contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Action Environment

The sm cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability and efficacy under a variety of conditions.

Propiedades

IUPAC Name |

4-(3-methylsulfonylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-19(17,18)13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAWRKUMDYQUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683374 | |

| Record name | 3'-(Methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methanesulfonyl-biphenyl-4-carboxylic acid | |

CAS RN |

16734-97-7 | |

| Record name | 3'-(Methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-](/img/structure/B599061.png)

![(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B599068.png)

![2-Amino-5-(4-iodophenyl)-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B599072.png)